molecular formula C20H26N4O2S2 B2473022 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide CAS No. 1091022-17-1

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide

Cat. No.: B2473022
CAS No.: 1091022-17-1
M. Wt: 418.57
InChI Key: CUCFWZOGVAQYFZ-UHFFFAOYSA-N
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Description

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a thiazole ring, a cyclohexylureido group, and a methylthio-substituted phenyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Cyclohexylureido Group: The cyclohexylureido group is introduced by reacting the thiazole intermediate with cyclohexyl isocyanate in the presence of a base such as triethylamine.

    Attachment of the Methylthio-Substituted Phenyl Group: The final step involves the coupling of the thiazole-cyclohexylureido intermediate with 3-(methylthio)phenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S2/c1-27-17-9-5-8-15(12-17)21-18(25)11-10-16-13-28-20(23-16)24-19(26)22-14-6-3-2-4-7-14/h5,8-9,12-14H,2-4,6-7,10-11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCFWZOGVAQYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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